N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of PF-4958242 involves multiple steps, including the formation of the biarylpropylsulfonamide structure. The synthetic route typically includes the following steps:
Formation of the biaryl ether: This involves the coupling of a thiophene derivative with a phenol derivative under basic conditions.
Oxolane ring formation: The biaryl ether is then subjected to cyclization to form the oxolane ring.
Sulfonamide formation:
Industrial production methods for PF-4958242 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PF-4958242 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic rings in PF-4958242 can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PF-4958242 has been extensively studied for its potential therapeutic applications, including:
Cognitive enhancement: It has shown promise in improving cognitive functions in animal models and human trials.
Schizophrenia: PF-4958242 was investigated for its ability to alleviate cognitive symptoms associated with schizophrenia.
Hearing loss: The compound was also studied for its potential to treat age-related sensorineural hearing loss.
Mechanism of Action
PF-4958242 exerts its effects by positively modulating the AMPA receptor, which enhances synaptic transmission and plasticity. This modulation leads to improved cognitive functions and memory . The compound also acts as a glycine transporter blocker, indirectly activating the glycine receptor and the glycine co-agonist site of the NMDA receptor by increasing extracellular levels of glycine .
Comparison with Similar Compounds
PF-4958242 belongs to the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators. Similar compounds in this group include:
- LY-404187
- LY-503430
- Mibampator (LY-451395)
PF-4958242 is described as a “high-impact” AMPA receptor positive allosteric modulator, unlike “low-impact” modulators like CX-516 and farampator (CX-691, ORG-24448) . This distinction highlights its unique ability to significantly enhance cognitive functions at low doses, although higher doses may lead to motor coordination disruptions and convulsions .
Properties
Molecular Formula |
C18H20N2O4S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3 |
InChI Key |
TTYKUKSFWHEBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N |
Origin of Product |
United States |
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